N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Description
N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is a synthetic organic compound with a unique structure that combines a dioxothietane ring, an azetidine ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-2-4-14(5-3-13)8-16-9-19(10-16)17(20)18-7-6-15-11-23(21,22)12-15/h2-5,15-16H,6-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXZYUYZYIURJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CN(C2)C(=O)NCCC3CS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps:
Formation of the Dioxothietane Ring: This step involves the cyclization of a suitable precursor under oxidative conditions to form the 1,1-dioxothietane ring.
Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.
Coupling Reactions: The final step involves coupling the dioxothietane and azetidine intermediates through a series of reactions, including amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The dioxothietane ring can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide: shares similarities with other compounds containing dioxothietane and azetidine rings.
Dioxolanes and Thiadiazines: These compounds have similar ring structures and are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
